The compound (4R,4aS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride is a complex organic molecule with significant pharmacological properties. It is classified as a derivative of tetracycline antibiotics and is particularly noted for its antibacterial activity. The compound is often referred to in the context of its role as an impurity in formulations of oxytetracycline hydrochloride.
This compound can be sourced from various chemical suppliers and is primarily recognized in the context of research and pharmaceutical applications. Its chemical structure indicates that it may be involved in various biochemical interactions due to its multiple functional groups.
The synthesis of this compound typically involves multi-step organic synthesis techniques. The methods may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring the progress of the reactions and confirming the structure of the final product.
The molecular formula for this compound is , with a molecular weight of approximately 460.43 g/mol. The structural characteristics include:
CN(C)[C@@H]1[C@@H]2[C@@H](O)[C@H]3C(=C(O)[C@]2(O)C(=O)C(=C1O)C(=O)N)C(=O)c4c(O)cccc4[C@@]3(C)OThe compound can undergo various chemical reactions typical of tetracycline derivatives:
Analyzing these reactions requires understanding reaction mechanisms and kinetics, often studied using spectroscopic methods to track changes in molecular structure over time.
The antibacterial activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. This occurs through:
Studies indicate that compounds like this one exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria due to their structural similarities with established antibiotics.
This compound has several applications in scientific research:
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1